molecular formula C6H6ClFN2O B1586001 4-Chloro-2-ethoxy-5-fluoropyrimidine CAS No. 56076-20-1

4-Chloro-2-ethoxy-5-fluoropyrimidine

Cat. No.: B1586001
CAS No.: 56076-20-1
M. Wt: 176.57 g/mol
InChI Key: BUVSCQCSEWBHDI-UHFFFAOYSA-N
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Description

4-Chloro-2-ethoxy-5-fluoropyrimidine is a heterocyclic organic compound with the molecular formula C6H6ClFN2O It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-ethoxy-5-fluoropyrimidine typically involves the reaction of 4-chloro-5-fluoropyrimidine with ethyl alcohol in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The general reaction scheme is as follows:

4-Chloro-5-fluoropyrimidine+Ethyl alcoholBase, RefluxThis compound\text{4-Chloro-5-fluoropyrimidine} + \text{Ethyl alcohol} \xrightarrow{\text{Base, Reflux}} \text{this compound} 4-Chloro-5-fluoropyrimidine+Ethyl alcoholBase, Reflux​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-ethoxy-5-fluoropyrimidine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom at position 4 can be replaced by nucleophiles such as amines or thiols.

    Oxidation and reduction: The compound can participate in redox reactions, although these are less common.

    Coupling reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Suzuki-Miyaura coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of a base like potassium phosphate (K3PO4).

Major Products

    Nucleophilic substitution: Substituted pyrimidines with various functional groups.

    Suzuki-Miyaura coupling:

Scientific Research Applications

4-Chloro-2-ethoxy-5-fluoropyrimidine has several applications in scientific research:

    Medicinal chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential anticancer agents and enzyme inhibitors.

    Materials science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Chemical biology: It is employed in the study of enzyme mechanisms and the development of chemical probes.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-5-fluoropyrimidine: Lacks the ethoxy group, making it less versatile in certain synthetic applications.

    2-Chloro-5-fluoropyrimidine: Similar structure but different substitution pattern, leading to different reactivity and applications.

    4-Chloro-2-ethoxypyrimidine: Similar but lacks the fluorine atom, affecting its electronic properties.

Uniqueness

4-Chloro-2-ethoxy-5-fluoropyrimidine is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and potential for further functionalization. The ethoxy group also provides additional synthetic handles for derivatization.

Properties

IUPAC Name

4-chloro-2-ethoxy-5-fluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClFN2O/c1-2-11-6-9-3-4(8)5(7)10-6/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUVSCQCSEWBHDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C(=N1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376613
Record name 4-chloro-2-ethoxy-5-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56076-20-1
Record name 4-chloro-2-ethoxy-5-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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